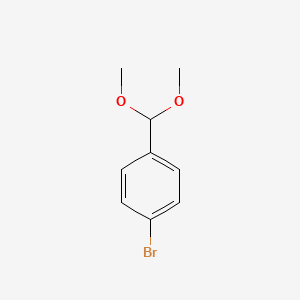

1-Bromo-4-(dimethoxymethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(dimethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFNGPDYMFEHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350882 | |

| Record name | 4-Bromobenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24856-58-4 | |

| Record name | 4-Bromobenzaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24856-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(dimethoxymethyl)benzene: A Cornerstone Intermediate in Modern Organic Synthesis

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of contemporary drug discovery and complex molecule synthesis, the efficiency and precision of synthetic routes are paramount. 1-Bromo-4-(dimethoxymethyl)benzene, with the CAS Number 24856-58-4 , has emerged as a pivotal intermediate for researchers and drug development professionals.[1][2] Its value lies not in a single reactive site, but in its elegantly simple, yet powerful, bifunctional nature. This guide provides an in-depth technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.

At its core, 1-Bromo-4-(dimethoxymethyl)benzene is a molecule designed for strategic, sequential reactions. It features a bromine atom on a benzene ring, a classic handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3] Concurrently, it possesses a dimethoxymethyl group, a stable acetal that serves as a protected form of a benzaldehyde. This "masked" aldehyde is unreactive under the neutral to basic conditions often required for cross-coupling reactions, allowing chemists to selectively functionalize the aromatic ring without interference from a highly reactive carbonyl group.[3] This guide will delve into the practical aspects of utilizing this versatile building block.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The following table summarizes the key physicochemical properties of 1-Bromo-4-(dimethoxymethyl)benzene. It is important to note that while some experimental data is available for closely related isomers, certain properties for this specific compound are based on reliable computational models.

| Property | Value | Source |

| CAS Number | 24856-58-4 | [1][2][4] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 115-124 °C at 12 mmHg (for a related isomer) | [5] |

| Density | ~1.4 g/cm³ (predicted) | [6][7] |

| Refractive Index | ~1.51-1.52 @ 20°C (for related acetals) | [8] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | Inferred from synthesis protocols |

Safety and Handling

1-Bromo-4-(dimethoxymethyl)benzene is classified as an irritant.[9] Adherence to standard laboratory safety protocols is essential.

-

GHS Hazard Statements:

-

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][9][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9]

-

Always consult the full Safety Data Sheet (SDS) before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Synthesis Protocol: A Self-Validating System

The most common and efficient synthesis of 1-Bromo-4-(dimethoxymethyl)benzene is through the acid-catalyzed acetalization of 4-bromobenzaldehyde. This reaction is a classic example of carbonyl protection and is generally a high-yielding process.

Experimental Protocol: Acetalization of 4-Bromobenzaldehyde

This protocol is adapted from established and reliable synthetic procedures.

-

Materials:

-

4-Bromobenzaldehyde

-

Trimethyl orthoformate or Methanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous solvent (e.g., Methanol)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 equivalent).

-

Dissolve the aldehyde in anhydrous methanol.

-

Add trimethyl orthoformate (3.0-5.0 equivalents). The causality here is to use an excess of the acetal-forming reagent to drive the equilibrium towards the product.

-

Add a catalytic amount of p-toluenesulfonic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization

-

Purification: The crude 1-Bromo-4-(dimethoxymethyl)benzene is typically a clear to pale yellow oil and can be purified by vacuum distillation.[12] For higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), a singlet for the methoxy protons, and a singlet for the acetal proton.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the methoxy carbons, and the acetal carbon.

-

IR Spectroscopy: An infrared spectrum will show the absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) from the starting aldehyde and the presence of C-O stretches characteristic of the acetal.

-

Caption: Synthesis workflow for 1-Bromo-4-(dimethoxymethyl)benzene.

Core Application: A Linchpin in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 1-Bromo-4-(dimethoxymethyl)benzene in drug development and organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This class of reactions is foundational for the construction of biaryl and substituted aromatic structures, which are common motifs in many pharmaceutical agents.

The brilliance of this reagent lies in its orthogonal reactivity. The aryl bromide can undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond, while the acetal-protected aldehyde remains inert. Once the desired biaryl scaffold is constructed, the acetal can be easily hydrolyzed under mild acidic conditions to unveil the aldehyde functionality. This newly revealed aldehyde can then be used in a plethora of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Generalized Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

1-Bromo-4-(dimethoxymethyl)benzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

-

Procedure:

-

To a Schlenk flask, add 1-Bromo-4-(dimethoxymethyl)benzene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst and ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry, filter, and concentrate the organic layer.

-

Purify the crude product by column chromatography.

-

Deprotection of the Acetal

Following the cross-coupling, the aldehyde can be regenerated by stirring the product in a mixture of an organic solvent (like THF or acetone) and dilute aqueous acid (e.g., 1M HCl) at room temperature.

Caption: Strategic application in Suzuki coupling and subsequent transformations.

Relevance in Drug Development: The Case of Apixaban

The strategic utility of building blocks like 1-Bromo-4-(dimethoxymethyl)benzene is exemplified in the synthesis of complex pharmaceuticals. For instance, the anticoagulant drug Apixaban, a potent factor Xa inhibitor, contains a p-methoxyphenyl group.[13] While the exact synthetic route may vary, the construction of such a moiety often relies on the coupling of a brominated precursor with a suitable partner. The use of a protected aldehyde, such as the dimethoxymethyl acetal, allows for the late-stage introduction or modification of a key functional group, a common and powerful strategy in medicinal chemistry to generate analogues for structure-activity relationship (SAR) studies. The ability to perform a Suzuki coupling first and then unmask the aldehyde provides a convergent and flexible approach to complex target molecules.

Conclusion

1-Bromo-4-(dimethoxymethyl)benzene is more than just a chemical intermediate; it is a testament to the power of strategic functional group protection in modern organic synthesis. Its bifunctional nature allows for the selective and high-yielding construction of complex molecular architectures that are at the heart of pharmaceutical and materials science research. By understanding its properties, synthesis, and the causality behind its application in powerful transformations like the Suzuki-Miyaura coupling, researchers can leverage this versatile building block to accelerate the development of the next generation of innovative molecules.

References

- 1. 1-Bromo-4-(dimethoxymethyl)benzene | C9H11BrO2 | CID 688342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24856-58-4 Cas No. | 4-Bromobenzaldehyde dimethyl acetal | Apollo [store.apolloscientific.co.uk]

- 3. aaronchem.com [aaronchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Bromo-4-(methoxymethyl)benzene [oakwoodchemical.com]

- 7. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Bromobenzaldehyde diethyl acetal, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-(dimethoxymethyl)benzene: A Strategic Intermediate in Modern Organic Synthesis

Executive Summary

1-Bromo-4-(dimethoxymethyl)benzene is a bifunctional aromatic compound of significant strategic importance in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure uniquely combines a reactive aryl bromide with a protected aldehyde (a dimethyl acetal), allowing for selective, sequential chemical transformations. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and multifaceted reactivity. We delve into its critical role as a building block in palladium-catalyzed cross-coupling reactions and Grignard reagent formations, while also detailing the controlled deprotection and subsequent manipulation of the latent aldehyde functionality. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction and Strategic Importance

In the design of complex molecular architectures, the ability to perform selective modifications at different sites of a molecule in a controlled sequence is paramount. 1-Bromo-4-(dimethoxymethyl)benzene (CAS No: 24856-58-4) is an exemplary reagent that embodies this principle.[1][2] Its formal IUPAC name is 1-bromo-4-(dimethoxymethyl)benzene .[1][3] It is also widely known by its common synonym, 4-Bromobenzaldehyde dimethyl acetal .[1]

The value of this compound lies in its dual-handle reactivity:

-

The Aryl Bromide: This moiety serves as a robust and reliable handle for introducing carbon-carbon and carbon-heteroatom bonds through a variety of well-established transition metal-catalyzed cross-coupling reactions.[4][5]

-

The Dimethoxymethyl Group: This functional group is a stable acetal, which acts as a protected or "latent" form of an aldehyde.[4] This acetal is resilient to the often basic or nucleophilic conditions required for transformations at the aryl bromide site, preventing self-condensation or other unwanted side reactions.[6] Under mild acidic conditions, it can be readily hydrolyzed to unveil the reactive aldehyde, opening a new avenue for subsequent chemical modifications.[4]

This orthogonal reactivity makes 1-bromo-4-(dimethoxymethyl)benzene an invaluable intermediate for the streamlined synthesis of complex substituted aromatic compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its proper handling, storage, and characterization.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-(dimethoxymethyl)benzene | [1][3] |

| Synonym(s) | 4-Bromobenzaldehyde dimethyl acetal | [1] |

| CAS Number | 24856-58-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 231.09 g/mol | [1][2] |

| Appearance | Clear colorless oil | [7] |

| SMILES | COC(C1=CC=C(C=C1)Br)OC | [1][2] |

| InChIKey | TWFNGPDYMFEHOB-UHFFFAOYSA-N | [1][3] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the 7.0-7.6 ppm range, a singlet for the methine proton of the acetal at approximately 5.3-5.4 ppm, and a singlet for the two equivalent methoxy groups around 3.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons (with the carbon attached to bromine showing a lower chemical shift) and distinct signals for the acetal carbon (~102 ppm) and the methoxy carbons (~53 ppm).[1]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺) appearing at m/z 230 and 232.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching frequencies for the aromatic and aliphatic groups, strong C-O stretching bands for the acetal (~1100-1050 cm⁻¹), and aromatic C=C bending frequencies.[1]

Synthesis and Purification

The most direct and common laboratory synthesis of 1-bromo-4-(dimethoxymethyl)benzene involves the acid-catalyzed acetalization of 4-bromobenzaldehyde.[7] This method is efficient and relies on readily available starting materials.

Caption: Synthetic workflow for 1-Bromo-4-(dimethoxymethyl)benzene.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This protocol is adapted from established procedures for acetal formation.[7]

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq).

-

Reagent Addition: Add methanol as the solvent, followed by trimethyl orthoformate (3.0-4.0 eq). The orthoformate serves as both a reagent and a water scavenger, driving the equilibrium towards the product.

-

Catalyst Introduction: Add a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TsOH) (approx. 0.002 eq).

-

Reaction: Heat the mixture to reflux and stir for several hours (typically 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield 1-bromo-4-(dimethoxymethyl)benzene as a clear oil.[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the ability to selectively address its two key functional groups.

Caption: Dual reactivity pathways of 1-bromo-4-(dimethoxymethyl)benzene.

4.1 Reactions at the Aryl Bromide Position

The carbon-bromine bond is an excellent site for forming new carbon-carbon bonds using palladium catalysis.[4][5]

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) and is one of the most powerful methods for biaryl synthesis.[5][8] The reaction requires a palladium catalyst and a base.[9] The acetal group is stable under these conditions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

-

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene.[5]

-

Sonogashira Coupling: Forms a C-C bond between the aryl bromide and a terminal alkyne.

The aryl bromide can be converted to the corresponding Grignard reagent, (4-(dimethoxymethyl)phenyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF.[10][11]

Experimental Protocol: Grignard Formation

-

Setup: Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a scrupulously dried three-neck flask equipped with a condenser and dropping funnel.

-

Initiation: Add a small amount of a solution of 1-bromo-4-(dimethoxymethyl)benzene in anhydrous THF to the magnesium. A crystal of iodine can be added to help initiate the reaction.[10]

-

Addition: Once the reaction begins (indicated by gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reaction.

-

Completion: After the addition is complete, the mixture can be stirred or gently heated until all the magnesium has been consumed. The resulting dark solution of the Grignard reagent can be used directly in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂).

4.2 Reactions Involving the Dimethoxymethyl Group

The primary reaction of the acetal is its hydrolysis back to the aldehyde. This is typically achieved under mild acidic conditions, which cleave the C-O bonds of the acetal.

Experimental Protocol: Acetal Deprotection

-

Dissolution: Dissolve the acetal-protected compound in a solvent mixture such as THF/water or acetone/water.

-

Acidification: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a solid-supported acid resin.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Neutralize the acid with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude aldehyde, which can be purified by chromatography or crystallization.

Applications in Drug Development and Materials Science

The strategic utility of 1-bromo-4-(dimethoxymethyl)benzene makes it a key building block in several areas:

-

Pharmaceutical Synthesis: It is used to construct complex drug scaffolds where a substituted benzaldehyde is a key pharmacophore or synthetic precursor.[12] The ability to build a portion of the molecule via cross-coupling before revealing the aldehyde for further elaboration is a common and powerful strategy.

-

Agrochemicals: Similar to pharmaceuticals, it serves as an intermediate in the synthesis of pesticides and herbicides.[12]

-

Materials Science: It is a precursor for synthesizing conjugated organic materials, ligands for metal-organic frameworks (MOFs), and components of liquid crystals.[5]

Safety and Handling

While comprehensive toxicological data is limited, compounds of this class should be handled with care.

-

Hazards: Aryl halides can be irritants. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

1-Bromo-4-(dimethoxymethyl)benzene is a highly versatile and valuable synthetic intermediate. Its defining feature is the orthogonal reactivity of its aryl bromide and protected aldehyde functionalities. This dual nature provides chemists with a powerful tool for the controlled, stepwise construction of complex organic molecules, enabling efficient synthetic routes to a wide array of targets in drug discovery, agrochemistry, and materials science.

References

-

PrepChem. (n.d.). Synthesis of 1-bromo-4-(dimethoxymethyl)benzene. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688342, 1-Bromo-4-(dimethoxymethyl)benzene. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688340, 1-Bromo-4-(diethoxymethyl)benzene. Retrieved from PubChem. [Link]

-

Milliken. (n.d.). Mastering Cross-Coupling: The Role of 1-Bromo-4-(dimethoxymethyl)benzene. Retrieved from boronicacids.com. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

Milliken. (n.d.). Protecting Aldehydes: The Strategic Utility of 1-Bromo-4-(dimethoxymethyl)benzene. Retrieved from boronicacids.com. [Link]

-

Menzek, A., & Gökş, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(xiv), 75-87. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10465919, 1-Bromo-4-(methoxymethoxy)benzene. Retrieved from PubChem. [Link]

-

CAS. (n.d.). 1-Bromo-3-(dimethoxymethyl)benzene. In CAS Common Chemistry. Retrieved from CAS. [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-4-(DIMETHOXYMETHYL)BENZENE. Retrieved from Matrix Fine Chemicals. [Link]

-

Milliken. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Retrieved from boronicacids.com. [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-4-(BROMOMETHYL)BENZENE. Retrieved from Matrix Fine Chemicals. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from rsc.org. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from orgsyn.org. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]

-

Al-Masum, M., & Al-Ahmari, A. (2014). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Journal of the Saudi Chemical Society, 18(5), 576-581. [Link]

-

Oakwood Chemical. (n.d.). 1-Bromo-4-(methoxymethyl)benzene. Retrieved from oakwoodchemical.com. [Link]

- Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)

- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Brainly. (2020). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?. Retrieved from brainly.in. [Link]

-

ResearchGate. (n.d.). Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2,5) and Wurtz coupling product (3, 6). Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org. [Link]

Sources

- 1. 1-Bromo-4-(dimethoxymethyl)benzene | C9H11BrO2 | CID 688342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-BROMO-4-(DIMETHOXYMETHYL)BENZENE | CAS 24856-58-4 [matrix-fine-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-4-(dimethoxymethyl)benzene

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromo-4-(dimethoxymethyl)benzene, also widely known by its synonym 4-Bromobenzaldehyde dimethyl acetal, emerges as a highly versatile and valuable reagent.[1][2][3] Its utility is anchored in the orthogonal reactivity of its two key functional groups: an aryl bromide, amenable to a host of cross-coupling reactions, and a protected aldehyde in the form of a dimethyl acetal, which offers a latent carbonyl functionality.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Bromo-4-(dimethoxymethyl)benzene, tailored for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its physicochemical characteristics, spectroscopic signature, safe handling protocols, and a detailed methodology for its synthesis, providing a holistic understanding of this important synthetic intermediate.

I. Physicochemical and Spectroscopic Properties

The physical state of 1-Bromo-4-(dimethoxymethyl)benzene is a colorless to light yellow liquid.[4] It is characterized by its insolubility in water, a feature that dictates the choice of solvent systems in reactions and work-up procedures.[4][5]

Table 1: Core Physical Properties of 1-Bromo-4-(dimethoxymethyl)benzene

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-4-(dimethoxymethyl)benzene | [1][3] |

| Synonym | 4-Bromobenzaldehyde dimethyl acetal | [1][3] |

| CAS Number | 24856-58-4 | [6][7] |

| Molecular Formula | C₉H₁₁BrO₂ | [3][6][7] |

| Molecular Weight | 231.09 g/mol | [6][7] |

| Boiling Point | 254 °C (lit.) | [4][8] |

| Density | 1.383 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D 1.532 (lit.) | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Solubility | Insoluble in water | [4][5] |

II. Spectroscopic Characterization

The structural integrity of 1-Bromo-4-(dimethoxymethyl)benzene is unequivocally confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

-

¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different proton environments in the molecule. The aromatic protons on the para-substituted benzene ring are expected to appear as a pair of doublets, characteristic of an AA'BB' system. The single proton of the acetal group (methine proton) is notably deshielded and has been reported to have a chemical shift of approximately 5.35 ppm .[9] The six protons of the two equivalent methoxy groups will present as a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the non-equivalent carbon atoms. Key resonances would include those for the two methoxy carbons, the acetal carbon, and the four aromatic carbons (two of which are ipso-carbons, one bonded to bromine and the other to the acetal group).

The IR spectrum is a valuable tool for identifying the functional groups present. Key absorption bands for 1-Bromo-4-(dimethoxymethyl)benzene would include:

-

C-H stretching from the aromatic ring and the methyl groups.

-

C-O stretching bands, typically strong, corresponding to the acetal functionality.

-

C=C stretching within the aromatic ring.

-

C-Br stretching at lower wavenumbers.

Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

III. Safety, Handling, and Storage

As a chemical reagent, 1-Bromo-4-(dimethoxymethyl)benzene requires careful handling to ensure laboratory safety.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The key GHS hazard statements are:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Consequently, it is labeled with the GHS07 pictogram (exclamation mark).

Recommended Handling and Personal Protective Equipment (PPE)

When working with this reagent, it is imperative to use appropriate personal protective equipment, including:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin Protection: A lab coat and appropriate clothing to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Storage

1-Bromo-4-(dimethoxymethyl)benzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

IV. Synthetic Protocol: Acetal Protection of 4-Bromobenzaldehyde

The most common and efficient synthesis of 1-Bromo-4-(dimethoxymethyl)benzene involves the acid-catalyzed acetalization of its parent aldehyde, 4-bromobenzaldehyde. This reaction serves as a robust method for protecting the aldehyde functionality.

Reaction Scheme

Caption: Synthesis of 1-Bromo-4-(dimethoxymethyl)benzene.

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzaldehyde (1.0 equivalent) with an excess of methanol, which serves as both a reagent and the solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as para-toluenesulfonic acid (p-TsOH).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting aldehyde.

-

Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 1-Bromo-4-(dimethoxymethyl)benzene as a clear oil.

V. Applications in Organic Synthesis

The synthetic utility of 1-Bromo-4-(dimethoxymethyl)benzene is primarily centered on its role as a bifunctional building block.

Caption: Dual reactivity of 1-Bromo-4-(dimethoxymethyl)benzene.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime substrate for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the para-position, enabling the synthesis of complex biaryl systems, stilbenes, and phenylacetylenes. The acetal group remains stable under the typical conditions of these reactions.

-

Latent Aldehyde Functionality: Following the modification of the aryl bromide position, the acetal can be easily hydrolyzed under mild acidic conditions to unmask the aldehyde. This newly revealed aldehyde can then undergo a plethora of subsequent chemical transformations, including Wittig reactions, reductive aminations, oxidations, or reductions, providing a gateway to a diverse range of substituted benzaldehyde derivatives and their downstream products.

This strategic two-step approach—modification via cross-coupling followed by deprotection and further reaction—makes 1-Bromo-4-(dimethoxymethyl)benzene an invaluable tool for medicinal chemists and materials scientists in the synthesis of novel compounds.

References

-

MySkinRecipes. (n.d.). 1-Bromo-4-(methoxymethyl)benzene. Retrieved January 6, 2026, from [Link]

- Supporting Information. (n.d.). Royal Society of Chemistry.

- All Organic Porous Heterogeneous Composite with Antagonistic Sites as Cascade Catalyst for Continuous Flow Reaction. (n.d.). The Royal Society of Chemistry.

-

The Hive. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved January 6, 2026, from [Link]

- BenchChem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

PubChem. (n.d.). 1-Bromo-4-(dimethoxymethyl)benzene. Retrieved January 6, 2026, from [Link]

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 4-Bromobenzaldehyde.

-

PubChem. (n.d.). 1-Bromo-4-(dimethoxymethyl)benzene. Retrieved January 6, 2026, from [Link]

- Apollo Scientific. (n.d.). 4-Bromobenzaldehyde dimethyl acetal. Retrieved January 6, 2026, from a relevant Apollo Scientific product page.

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved January 6, 2026, from [Link]

- Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Cross-Coupling: The Role of 1-Bromo-4-(dimethoxymethyl)benzene. Retrieved January 6, 2026, from a relevant NINGBO INNO PHARMCHEM CO.,LTD.

-

PharmaCompass. (n.d.). 4-bromo-benzaldehyde dimethyl acetal. Retrieved January 6, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-4-(DIMETHOXYMETHYL)BENZENE. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde dimethyl acetal. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1-BROMO-4-(DIMETHOXYMETHYL)BENZENE | CAS 24856-58-4 [matrix-fine-chemicals.com]

- 4. 4-BROMOBENZALDEHYDE DIMETHYL ACETAL | 24856-58-4 [chemicalbook.com]

- 5. 4-Bromobenzaldehyde(1122-91-4) IR Spectrum [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1-Bromo-4-(dimethoxymethyl)benzene | C9H11BrO2 | CID 688342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

1-Bromo-4-(dimethoxymethyl)benzene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(dimethoxymethyl)benzene in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-(dimethoxymethyl)benzene, a key intermediate in various organic syntheses. Recognizing the scarcity of published quantitative solubility data, this document focuses on the foundational principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in various organic media to facilitate process development, reaction optimization, and purification strategies.

Introduction: Understanding the Significance of Solubility

1-Bromo-4-(dimethoxymethyl)benzene, also known as 4-bromobenzaldehyde dimethyl acetal, is a versatile bifunctional molecule.[1][2] Its structure incorporates a brominated aromatic ring, a common handle for cross-coupling reactions, and a protected aldehyde in the form of a dimethyl acetal. This unique combination makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The solubility of a reagent is a critical parameter that dictates its utility in a laboratory or industrial setting. It influences the choice of solvent for a chemical reaction, impacts reaction rates and yields, and is fundamental to the design of purification methods such as crystallization and chromatography.[3] An understanding of the solubility of 1-bromo-4-(dimethoxymethyl)benzene is, therefore, essential for its effective application.

This guide will delve into the molecular characteristics of 1-bromo-4-(dimethoxymethyl)benzene that influence its solubility and provide a robust methodology for its quantitative measurement.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[4] The molecular structure of 1-bromo-4-(dimethoxymethyl)benzene offers insights into its expected solubility profile.

Molecular Structure:

-

Aromatic Ring and Bromo Group: The bromophenyl group is largely nonpolar and lipophilic, suggesting good solubility in nonpolar aromatic solvents and halogenated hydrocarbons.

-

Dimethoxymethyl Group (Acetal): The two ether linkages in the dimethyl acetal group introduce some polar character to the molecule due to the presence of oxygen atoms with lone pairs of electrons. This polarity suggests potential solubility in moderately polar solvents.

Based on these structural features, it is anticipated that 1-bromo-4-(dimethoxymethyl)benzene will exhibit good solubility in a range of common organic solvents. However, its solubility in highly polar protic solvents like water is expected to be low, while its solubility in nonpolar aliphatic solvents may also be limited due to the presence of the polar acetal group.

Table 1: Physicochemical Properties of 1-Bromo-4-(dimethoxymethyl)benzene

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][5] |

| Appearance | Clear, colorless oil | [6] |

| CAS Number | 24856-58-4 | [1][2][5] |

While these properties provide a foundation for understanding the compound, empirical determination of solubility is crucial for practical applications.

A Framework for Quantitative Solubility Determination

The following table is presented as a template for researchers to systematically record experimentally determined solubility data for 1-bromo-4-(dimethoxymethyl)benzene across a spectrum of organic solvents at a defined temperature.

Table 2: Experimentally Determined Solubility of 1-Bromo-4-(dimethoxymethyl)benzene at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| Hexane | 1.88 | Data to be determined | |

| Toluene | 2.38 | Data to be determined | |

| Dichloromethane | 9.08 | Data to be determined | |

| Ethyl Acetate | 6.02 | Data to be determined | |

| Acetone | 20.7 | Data to be determined | |

| Ethanol | 24.5 | Data to be determined | |

| Methanol | 32.7 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | |

| Water | 80.1 | Data to be determined |

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 1-bromo-4-(dimethoxymethyl)benzene in an organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

1-Bromo-4-(dimethoxymethyl)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-bromo-4-(dimethoxymethyl)benzene to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Accurately dispense a known volume (e.g., 5.00 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. Gentle agitation should be maintained throughout this period.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a well-ventilated fume hood to allow the solvent to evaporate. Gentle heating or a stream of inert gas (e.g., nitrogen) can be used to accelerate this process, but care must be taken not to sublime the solute.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.

-

Cool the dish in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved 1-bromo-4-(dimethoxymethyl)benzene is determined by subtracting the initial mass of the empty evaporation dish from the final mass of the dish containing the dried solute.

-

The solubility is then calculated in grams per 100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution withdrawn (mL)) * 100

-

Safety Precautions

-

Always handle 1-bromo-4-(dimethoxymethyl)benzene and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 1-bromo-4-(dimethoxymethyl)benzene and all solvents used for specific handling and disposal information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-bromo-4-(dimethoxymethyl)benzene.

Caption: Experimental workflow for solubility determination.

Conclusion

While published quantitative data on the solubility of 1-bromo-4-(dimethoxymethyl)benzene is limited, this guide provides the theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the molecule and applying the detailed methodology presented, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective use of this important synthetic intermediate in process development, reaction optimization, and purification, ultimately enabling advancements in chemical synthesis and drug discovery.

References

- Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

1-Bromo-4-(dimethoxymethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

1-BROMO-4-(DIMETHOXYMETHYL)BENZENE | CAS 24856-58-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Synthesis of 1-bromo-4-(dimethoxymethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

1-Bromo-4-(dimethoxymethyl)benzene synthesis from 4-bromobenzaldehyde

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(dimethoxymethyl)benzene from 4-Bromobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-(dimethoxymethyl)benzene from 4-bromobenzaldehyde. This transformation is a cornerstone in synthetic organic chemistry, serving as a critical method for the protection of the aldehyde functional group. The dimethoxymethyl acetal is stable under neutral to strongly basic conditions, allowing for subsequent chemical modifications at the aryl bromide position, such as metal-catalyzed cross-coupling reactions or Grignard reagent formation.[1][2] This document delves into the underlying reaction mechanism, provides a detailed and field-proven experimental protocol, discusses methods for product characterization, and outlines essential safety considerations. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and reliable method for aldehyde protection.

Introduction: The Strategic Importance of Aldehyde Protection

In multi-step organic synthesis, the strategic protection and deprotection of functional groups is a paramount concern. Aldehydes, being highly reactive electrophiles, are susceptible to attack by a wide range of nucleophiles and are sensitive to both oxidizing and reducing agents.[3] The conversion of an aldehyde to an acetal is one of the most common and effective strategies to mask its reactivity.[4]

1-Bromo-4-(dimethoxymethyl)benzene (also known as 4-bromobenzaldehyde dimethyl acetal) is a valuable synthetic intermediate. The acetal moiety protects the aldehyde, rendering it inert to conditions that would otherwise cause unwanted side reactions.[2] This stability is crucial when performing reactions on the aromatic ring, particularly at the bromine-substituted position. Once the desired transformations are complete, the aldehyde can be easily regenerated by simple acid-catalyzed hydrolysis, highlighting the strategic elegance of this protective group strategy.[5]

The Core Reaction: Acid-Catalyzed Acetalization

The synthesis of 1-bromo-4-(dimethoxymethyl)benzene from 4-bromobenzaldehyde is achieved through an acid-catalyzed acetalization reaction with methanol.[6] The reaction is a reversible nucleophilic addition to the carbonyl group.[7] To ensure a high yield of the acetal product, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol (methanol) and by removing the water that is formed as a byproduct.[8]

The Reaction Mechanism

The formation of an acetal from an aldehyde proceeds through a two-stage mechanism involving a hemiacetal intermediate. All steps are reversible.[5][9]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is crucial as alcohols are weak nucleophiles.[10]

-

First Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Deprotonation: A proton is transferred from the oxonium ion to a base (another methanol molecule), yielding a neutral hemiacetal .[5]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Loss of Water: The protonated hemiacetal eliminates a molecule of water, forming a resonance-stabilized carbocation (an oxonium ion).

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Final Deprotonation: The resulting protonated acetal loses a proton, regenerating the acid catalyst and yielding the final acetal product.

The following diagram illustrates this mechanistic pathway.

Caption: Step-wise mechanism of acetal formation.

The Role of a Dehydrating Agent

To drive the reversible reaction to completion, water must be removed from the reaction mixture. While a Dean-Stark apparatus can be used, a more convenient and highly effective method is the inclusion of an orthoester, such as trimethyl orthoformate (TMOF), HC(OCH₃)₃.[11][12] TMOF reacts with the water produced during the reaction to form methanol and methyl formate. This process consumes the water, effectively preventing the hydrolysis of the acetal back to the aldehyde and ensuring a high conversion rate.[12]

Experimental Protocol

This protocol is a robust and scalable method for the preparation of 1-bromo-4-(dimethoxymethyl)benzene.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 21.9 g | 118.4 | Starting Material |

| Methanol | CH₃OH | 32.04 | 100 mL | - | Reagent & Solvent |

| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 50 mL | 457 | Dehydrating Agent |

| p-Toluenesulfonic Acid | C₇H₈O₃S·H₂O | 190.22 | 0.05 g | 0.26 | Catalyst |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (21.9 g, 118.4 mmol).

-

Addition of Reagents: Add methanol (100 mL), trimethyl orthoformate (50 mL, 457 mmol), and p-toluenesulfonic acid monohydrate (0.05 g, 0.26 mmol).[13]

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5 hours.[13]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Remove the bulk of the solvent (methanol) and other volatile components under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

To the remaining residue, add diethyl ether (100 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a colorless to pale yellow oil. Purify the residue by vacuum distillation to obtain 1-bromo-4-(dimethoxymethyl)benzene as a clear, colorless oil.[13]

Experimental Workflow Diagram

Caption: A flowchart of the synthesis and purification process.

Product Characterization

Verifying the structure and purity of the synthesized 1-bromo-4-(dimethoxymethyl)benzene is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR (CDCl₃, 400 MHz) δ:

-

7.48 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the bromine atom.

-

7.39 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the dimethoxymethyl group.

-

5.35 (s, 1H): The acetal proton, -CH(OCH₃)₂.

-

3.31 (s, 6H): The six equivalent protons of the two methoxy groups, -OCH₃.

-

The presence of the singlet at ~5.35 ppm and the singlet integrating to 6H at ~3.31 ppm, along with the disappearance of the aldehyde proton signal (typically ~9.9 ppm for 4-bromobenzaldehyde), confirms the successful formation of the acetal.

Safety and Handling

-

4-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.

-

Trimethyl Orthoformate: Flammable liquid. Keep away from ignition sources.[11]

-

p-Toluenesulfonic Acid: Corrosive. Causes skin and eye burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All procedures should be conducted in a well-ventilated chemical fume hood.

Conclusion

The acid-catalyzed acetalization of 4-bromobenzaldehyde using methanol and trimethyl orthoformate is a highly efficient and reliable method for the synthesis of 1-bromo-4-(dimethoxymethyl)benzene. This guide provides a detailed mechanistic understanding and a practical, validated protocol suitable for a research and development setting. The strategic use of this protected aldehyde is invaluable for the construction of complex molecules, enabling chemists to perform a wide array of synthetic transformations on the aryl bromide moiety without interference from the otherwise reactive aldehyde group.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Acetal Formation Mechanism from Aldehydes and Alcohols.

- ChemicalBook. (n.d.). 4-BROMOBENZALDEHYDE DIMETHYL ACETAL synthesis.

- Chad's Prep. (2019, January 8). aldehyde-to-acetal mechanism [Video]. YouTube.

- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.

- Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism.

- OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry.

- PrepChem.com. (n.d.). Synthesis of 1-bromo-4-(dimethoxymethyl)benzene.

-

Nikitas, N. F., Triandafillidi, I., & Kokotos, C. G. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry, 21(3), 594-598. [Link]

-

Yi, H., Niu, L., Wang, S., Liu, T., Singh, A. K., & Lei, A. (2017). Visible-Light-Induced Acetalization of Aldehydes with Alcohols. Organic Letters, 19(1), 122–125. [Link]

- PubChem. (n.d.). 1-Bromo-4-(dimethoxymethyl)benzene. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.

- Wikipedia. (2023, December 21). Trimethyl orthoformate.

- Home Chemistry. (2025, October 23). Protecting Aldehydes: The Strategic Utility of 1-Bromo-4-(dimethoxymethyl)benzene.

- Homework.Study.com. (n.d.). write an equation for the reaction. if any, of p-bromobenzaldehyde with each of the following....

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

Sources

- 1. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 2. nbinno.com [nbinno.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03605E [pubs.rsc.org]

- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 11. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Bromo-4-(dimethoxymethyl)benzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-(dimethoxymethyl)benzene, a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of the expected spectral features, and a field-proven protocol for its acquisition.

Introduction: The Structural Significance of 1-Bromo-4-(dimethoxymethyl)benzene

1-Bromo-4-(dimethoxymethyl)benzene, also known as 4-bromobenzaldehyde dimethyl acetal, is a versatile organic compound. Its utility stems from the presence of two key functional groups: a bromine atom, which is amenable to a wide range of cross-coupling reactions, and a protected aldehyde in the form of a dimethyl acetal. This acetal group is stable under neutral and basic conditions but can be readily deprotected to the corresponding aldehyde under acidic conditions. Understanding the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 1-Bromo-4-(dimethoxymethyl)benzene is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule. The para-substitution on the benzene ring introduces a plane of symmetry, simplifying the aromatic region of the spectrum.[1]

A detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) is presented below. This prediction is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[2][3]

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-4-(dimethoxymethyl)benzene in CDCl₃

| Signal | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| A | Ar-H (ortho to -CH(OCH₃)₂) | ~7.40 | Doublet (d) | 2H | ~8.5 |

| B | Ar-H (ortho to -Br) | ~7.50 | Doublet (d) | 2H | ~8.5 |

| C | -CH(O-CH₃ )₂ | ~3.31 | Singlet (s) | 6H | N/A |

| D | -CH (OCH₃)₂ | ~5.35 | Singlet (s) | 1H | N/A |

In-depth Analysis of Spectral Features:

-

Aromatic Protons (Signals A and B): The four protons on the benzene ring are chemically non-equivalent and are expected to appear as a pair of doublets in the aromatic region (typically δ 6.5-8.5 ppm).[3] The para-substitution pattern leads to an AA'BB' spin system, which often simplifies to a readily interpretable pair of doublets.[1]

-

Signal A (Ha): The two protons ortho to the dimethoxymethyl group are expected to be slightly more shielded (upfield) compared to the protons ortho to the bromine atom. This is due to the moderate electron-donating character of the acetal group.

-

Signal B (Hb): The two protons ortho to the electron-withdrawing bromine atom will be deshielded (downfield).[2] The coupling between these adjacent aromatic protons (a ³J coupling) is anticipated to result in a coupling constant of approximately 8.5 Hz, a typical value for ortho-coupling in benzene derivatives.

-

-

Methoxyl Protons (Signal C): The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a sharp singlet. Their chemical environment is identical, and they have no adjacent protons to couple with, hence the singlet multiplicity. The signal is anticipated around δ 3.31 ppm, influenced by the electronegative oxygen atoms.

-

Acetal Proton (Signal D): The single proton of the methine group (-CH(OCH₃)₂) is highly deshielded due to being bonded to two electronegative oxygen atoms. This results in a downfield chemical shift, predicted to be around δ 5.35 ppm. With no neighboring protons, this signal will appear as a singlet.

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments within the 1-Bromo-4-(dimethoxymethyl)benzene molecule, corresponding to the predicted signals in the ¹H NMR spectrum.

Caption: Molecular structure of 1-Bromo-4-(dimethoxymethyl)benzene with distinct proton environments labeled.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum of 1-Bromo-4-(dimethoxymethyl)benzene.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of 1-Bromo-4-(dimethoxymethyl)benzene.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming process will optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Experiment: Select a standard 1D proton experiment.

-

Pulse Angle: A 30-degree pulse angle is typically sufficient.

-

Acquisition Time: Set the acquisition time to 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.

-

Number of Scans: Co-add 8 to 16 scans to enhance the signal-to-noise ratio.

-

-

Data Acquisition: Initiate the acquisition process to record the Free Induction Decay (FID).

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Correct the baseline to be flat across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative ratios of the protons in each environment.

The following diagram illustrates the workflow for acquiring and processing the ¹H NMR spectrum.

Sources

A Technical Guide to the ¹³C NMR Spectroscopy of 1-Bromo-4-(dimethoxymethyl)benzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-(dimethoxymethyl)benzene. Tailored for researchers, chemists, and professionals in drug development, this document delves into the structural assignment of its carbon skeleton, the rationale behind observed chemical shifts, a standardized protocol for data acquisition, and the foundational principles of substituent effects in aromatic systems.

Introduction and Molecular Context

1-Bromo-4-(dimethoxymethyl)benzene, also known as 4-bromobenzaldehyde dimethyl acetal, is a valuable synthetic intermediate. It serves as a protected form of 4-bromobenzaldehyde, a versatile building block in organic synthesis. The acetal functional group masks the reactive aldehyde, allowing for chemical transformations on other parts of the molecule without interference. Accurate structural verification is paramount, and ¹³C NMR spectroscopy is the definitive, non-destructive technique for confirming the carbon framework and purity of this compound. This guide elucidates the key spectral features that define its molecular identity.

Molecular Structure and Symmetry Analysis

To interpret the ¹³C NMR spectrum, a foundational understanding of the molecule's structure and symmetry is essential. 1-Bromo-4-(dimethoxymethyl)benzene is a para-disubstituted benzene derivative.

-

Symmetry: The molecule possesses a C₂ axis of symmetry passing through the C1-Br and C4-C(acetal) bonds. This symmetry renders specific pairs of carbon atoms chemically equivalent.

-

Unique Carbon Environments: Consequently, the six carbons of the benzene ring will produce only four distinct signals. The dimethoxymethyl group contributes two additional unique signals. In total, a proton-decoupled ¹³C NMR spectrum is expected to display six signals .

The expected unique carbon environments are:

-

C1: The ipso-carbon bonded to the bromine atom.

-

C2 and C6: The two ortho-carbons to the bromine atom.

-

C3 and C5: The two meta-carbons to the bromine atom.

-

C4: The ipso-carbon bonded to the dimethoxymethyl group.

-

C7: The acetal carbon, -C H(OCH₃)₂.

-

C8: The two equivalent methoxy carbons, -OC H₃.

¹³C NMR Chemical Shift Data and Assignment

Table 1: Assigned ¹³C NMR Chemical Shifts for 1-Bromo-4-(dimethoxymethyl)benzene

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale & Key Influences |

| C4 | ~138.5 | Ipso-carbon attached to the electron-withdrawing acetal group. Deshielded. |

| C2, C6 | ~131.5 | Ortho to bromine, meta to the acetal. Primarily influenced by the inductive effect of bromine. |

| C3, C5 | ~128.0 | Meta to bromine, ortho to the acetal. Influenced by the acetal substituent. |

| C1 | ~123.0 | Ipso-carbon attached to bromine. The significant electronegativity of bromine deshields this carbon, but the "heavy atom effect" can introduce complex shielding contributions.[2] |

| C7 (Acetal) | ~102.0 | Acetal carbon bonded to two electronegative oxygen atoms, causing significant deshielding into a characteristic region. |

| C8 (Methoxy) | ~52.5 | Standard chemical shift for methoxy group carbons. |

Visualization of Structure and Assignments

The following diagram illustrates the molecular structure of 1-Bromo-4-(dimethoxymethyl)benzene with IUPAC numbering for the carbon atoms, corresponding to the assignments in Table 1.

Caption: Molecular structure of 1-Bromo-4-(dimethoxymethyl)benzene with ¹³C NMR assignments.

Mechanistic Rationale for Chemical Shift Assignments

The assignment of each signal is grounded in established principles of NMR spectroscopy, particularly the influence of substituents on the electronic environment of the benzene ring.[3][4]

-

Aromatic Carbons (δ 120-140 ppm): Aromatic carbons typically resonate in this region.[4] The precise shift is modulated by the electronic properties of the attached groups.

-

C4 (ipso-Acetal, ~138.5 ppm): The carbon atom directly attached to the dimethoxymethyl group is the most deshielded of the ring carbons. The two electronegative oxygen atoms in the acetal group withdraw electron density inductively, reducing the shielding around C4.

-

C1 (ipso-Br, ~123.0 ppm): While bromine is highly electronegative, its effect on the attached carbon is complex. The "heavy atom effect" can induce shielding that counteracts the expected inductive deshielding, often shifting the ipso-carbon upfield relative to other substituted carbons.[2]

-

C2/C6 and C3/C5 (~131.5 and ~128.0 ppm): The relative positions of these signals are determined by the additive effects of both the bromo and dimethoxymethyl substituents. The bromine atom exerts an electron-withdrawing inductive effect that deshields the ortho (C2/C6) and meta (C3/C5) positions. The dimethoxymethyl group also has an inductive withdrawing effect. The interplay of these effects results in the observed chemical shifts.

-

-

Aliphatic Carbons (δ 50-110 ppm):

-

C7 (Acetal Carbon, ~102.0 ppm): This signal is found significantly downfield for an aliphatic carbon. Its attachment to two highly electronegative oxygen atoms strongly withdraws electron density, resulting in a characteristic chemical shift in the 95-110 ppm range, which is a hallmark of an acetal carbon.

-

C8 (Methoxy Carbons, ~52.5 ppm): The two methyl carbons of the methoxy groups are equivalent due to free rotation. They appear as a single, sharp signal in the typical region for carbons singly bonded to oxygen (~50-65 ppm).

-

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a self-validating, field-proven methodology for obtaining a high-quality ¹³C NMR spectrum of 1-Bromo-4-(dimethoxymethyl)benzene.

Objective: To acquire a quantitative, proton-decoupled ¹³C NMR spectrum for structural elucidation.

Methodology Workflow:

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 20-30 mg of 1-Bromo-4-(dimethoxymethyl)benzene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is an excellent solvent for this compound and its residual solvent peak (δ ≈ 77.16 ppm) provides a convenient internal reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically automated.

-